molecular formula C18H15FN4O3 B4842142 N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4842142
M. Wt: 354.3 g/mol
InChI Key: HYMHTZSOVHIKDP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a nitro-substituted pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting 2-fluoroaniline with benzoyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the nitrated pyrazole with the benzamide derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

    Hydrolysis: Sodium hydroxide or hydrochloric acid for hydrolysis reactions.

Major Products

    Reduction: Formation of N-(2-fluorophenyl)-2-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzamide.

    Substitution: Formation of N-(2-aminophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide.

    Hydrolysis: Formation of 2-fluorobenzoic acid and 5-methyl-3-nitro-1H-pyrazole.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In the field of biology and medicine, this compound may exhibit biological activity due to its structural features. It could be investigated for potential use as an anti-inflammatory or anticancer agent, given the presence of the nitro and fluorophenyl groups, which are known to interact with biological targets.

Industry

Industrially, this compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-(2-bromophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-(2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-12-10-17(23(25)26)21-22(12)11-13-6-2-3-7-14(13)18(24)20-16-9-5-4-8-15(16)19/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMHTZSOVHIKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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